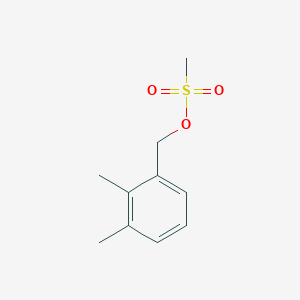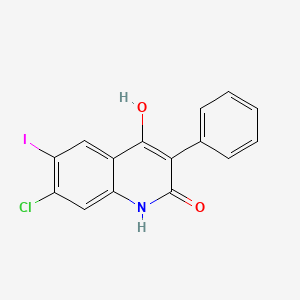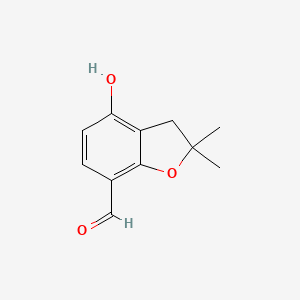
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group and a dihydropyridazine ring with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the dihydropyridazine ring. The carboxamide group is introduced through subsequent reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dihydropyridazine ring can be reduced to form tetrahydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the dihydropyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxygenated compounds.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Various substituted furan and pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylphenyl)-3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole: A similar compound with a pyrazole ring instead of a pyridazine ring.
2-Methylfuran: A simpler furan derivative with a methyl group.
Uniqueness
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide is unique due to its combination of a furan ring and a dihydropyridazine ring with a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-6-2-5-9(15-6)7-3-4-8(10(11)14)13-12-7/h2,4-5,13H,3H2,1H3,(H2,11,14) |
Clave InChI |
LWUDJPGZHBASNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NNC(=CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)




![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)






